molecular formula C13H13N3O3 B2357482 N1-(isoxazol-3-yl)-N2-phenethyloxalamide CAS No. 899978-30-4

N1-(isoxazol-3-yl)-N2-phenethyloxalamide

Cat. No. B2357482
CAS RN: 899978-30-4
M. Wt: 259.265
InChI Key: WNALEEANUSHPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(isoxazol-3-yl)-N2-phenethyloxalamide” is a compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

Isoxazole derivatives can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H13N3O3. The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 259.265. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Rotational Barrier Analysis

A study by Tontini, Gatti, Diamantini, and Tarzia (1998) evaluated the rotational barrier around the N2–N3 bond of 3,3-dimethyl-1-(isoxazol-3-yl)triazenes, noting an increase in N2–N3 bond order, possibly due to the electron withdrawing effect of the isoxazole ring (Tontini, Gatti, Diamantini, & Tarzia, 1998).

Biological Activity

Zaki, Sayed, and Elroby (2016) explored the biological activities of isoxazole and pyrazolo derivatives, including antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).

Synthesis and Applications in Organic Chemistry

Burkhard, Tchitchanov, and Carreira (2011) reported a novel approach to synthesizing 3-substituted isoxazoles-4-carbaldehydes, highlighting their utility in pharmaceutical sciences and organic chemistry (Burkhard, Tchitchanov, & Carreira, 2011).

Isoxazole Synthesis

Plas, Vollering, Jongejan, and Zuurdeeg (2010) demonstrated the conversion of pyrimidines into isoxazoles, indicating the versatility of isoxazole compounds in chemical transformations (Plas, Vollering, Jongejan, & Zuurdeeg, 2010).

Crystal Structure and DFT Study

Long, Qin, Wu, Zou, and Zhou (2019) synthesized and characterized an isoxazole derivative, further analyzing its structure through X-ray diffraction and DFT calculations (Long, Qin, Wu, Zou, & Zhou, 2019).

Synthesis of Novel Isoxazole Derivatives

Setia, Bharti, and Sharma (2020) discussed various synthetic pathways for 3,4-disubstituted isoxazole, highlighting its biological activities like antimicrobial and anticancer properties (Setia, Bharti, & Sharma, 2020).

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . Given its wide spectrum of biological activities, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(13(18)15-11-7-9-19-16-11)14-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNALEEANUSHPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.